molecular formula C9H14ClN3 B11901853 4-Propylpicolinimidamide hydrochloride CAS No. 1179362-19-6

4-Propylpicolinimidamide hydrochloride

Cat. No.: B11901853
CAS No.: 1179362-19-6
M. Wt: 199.68 g/mol
InChI Key: QRJLTMHUCZTCKY-UHFFFAOYSA-N
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Description

4-Propylpicolinimidamide hydrochloride (systematic IUPAC name pending) is a pyridine derivative characterized by a propyl group at the 4-position of the pyridine ring and an imidamide functional group. The hydrochloride salt enhances its stability and solubility in aqueous environments. Key properties inferred from analogs include:

  • Molecular formula: C₉H₁₄N₃·HCl (estimated based on substituent addition to pyridine core).
  • Molecular weight: ~201.7 g/mol.
  • Solubility: Likely polar due to the hydrochloride salt, with moderate solubility in water and organic solvents like methanol or DMSO.

Properties

CAS No.

1179362-19-6

Molecular Formula

C9H14ClN3

Molecular Weight

199.68 g/mol

IUPAC Name

4-propylpyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C9H13N3.ClH/c1-2-3-7-4-5-12-8(6-7)9(10)11;/h4-6H,2-3H2,1H3,(H3,10,11);1H

InChI Key

QRJLTMHUCZTCKY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC=C1)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylpicolinimidamide hydrochloride typically involves the reaction of 4-propylpyridine with cyanamide under acidic conditions to form the corresponding picolinimidamide. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of 4-Propylpicolinimidamide hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Propylpicolinimidamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Propylpicolinimidamide hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Propylpicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 4-propylpicolinimidamide hydrochloride, highlighting substituent variations and their implications:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Similarity Score* Key Properties/Applications
4-Phenoxypicolinimidamide hydrochloride Phenoxy C₁₂H₁₂N₃O·HCl ~257.7 0.96 High lipophilicity; potential CNS drug intermediate
4-Ethoxypicolinimidamide hydrochloride Ethoxy C₈H₁₂N₃O·HCl ~205.7 0.95 Enhanced solubility in polar solvents; used in kinase inhibitor synthesis
4-(Trifluoromethyl)picolinimidamide hydrochloride Trifluoromethyl C₇H₇F₃N₃·HCl ~209.6 0.54 Electron-withdrawing group; improves metabolic stability
4-Methoxypyrimidine-2-carboximidamide hydrochloride Methoxy (pyrimidine core) C₆H₈N₄O·HCl ~152.15 + HCl (~188.6) N/A Smaller core; used in antiviral research

*Similarity scores derived from Tanimoto coefficient-based structural comparisons in public databases .

Key Observations:
  • Phenoxy derivatives exhibit even higher lipophilicity but reduced solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability but may reduce reactivity in synthesis .
  • Core Heterocycle : Pyrimidine-based analogs (e.g., 4-methoxypyrimidine-2-carboximidamide) differ in ring structure, leading to distinct binding affinities in drug-target interactions .

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